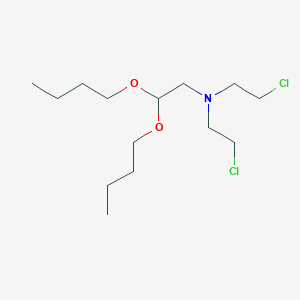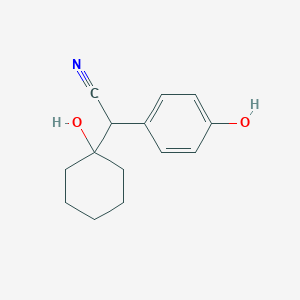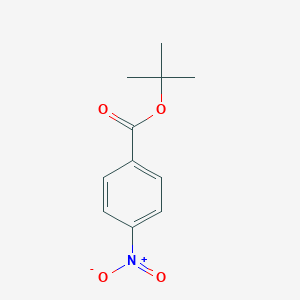
Tert-butyl 4-nitrobenzoate
Descripción general
Descripción
Tert-butyl 4-nitrobenzoate is a chemical compound known for its relevance in organic synthesis, particularly in the study of carbacylamidophosphates and other organic transformations. It is involved in various chemical reactions due to its reactive nitro group and the tert-butyl moiety, which can influence the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, followed by characterization techniques such as multinuclear NMR and FTIR spectroscopy. Single-crystal X-ray diffraction is used to analyze structural and conformational properties (Gholivand et al., 2009).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-nitrobenzoate derivatives has been extensively studied, revealing details about the crystal structure, including disordered molecules connected via hydrogen bonds to form extended chains. This disorder is mainly due to the rotation of the tert-butyl groups around the C-N bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
Tert-butyl 4-nitrobenzoate and its derivatives participate in various chemical reactions, including acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. This process highlights the compound's role in regioselective synthesis, where tert-butyl nitrite acts both as a nitrosation reagent and an oxidant (Wang et al., 2018).
Aplicaciones Científicas De Investigación
Supramolecular Self-Assembly and Particle Formation
Tert-butyl 4-nitrobenzoate derivatives have been used in the study of supramolecular self-assembly mechanisms. Specifically, p-tert-butylthiacalix[4]arenes functionalized with tert-butyl 4-nitrobenzoate derivatives have been synthesized and shown to form nanoscale particles capable of recognizing metal cations and dicarboxylic acids. These particles can create cascade or commutative three-component supramolecular systems, demonstrating their potential in nanotechnology and materials science (Yushkova et al., 2012).
Crystal Structure and Conformational Analysis
Tert-butyl 4-nitrobenzoate derivatives have also been instrumental in crystallography and spectroscopy studies. For instance, the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, synthesized from a tert-butyl 4-nitrobenzoate derivative, was analyzed for its structural and conformational properties using techniques like multinuclear NMR, FTIR spectroscopy, and single-crystal X-ray diffraction. The crystal structure revealed interesting hydrogen bond formations and molecular disorders due to the rotation of tert-butyl groups, providing insights into molecular interactions and stability (Gholivand et al., 2009).
Magnetic Materials and Organic Electronics
In the field of magnetic materials and organic electronics, tert-butyl 4-nitrobenzoate derivatives have been used to synthesize stable nitroxide radicals and explore their interactions in magnetic materials. These studies contribute to the understanding of magnetic exchange mechanisms and the design of new materials with specific magnetic properties (Ferrer et al., 2001).
Electrochemical Applications
The electrochemical behavior of tert-butyl 4-nitrobenzoate compounds has been studied for their potential in protecting functional groups in organic synthesis. For instance, butyl 4-nitrobenzoate compounds have been shown to undergo reduction in cathodic steps, demonstrating their applicability in electrochemical processes (Jorge & Stradiotto, 1996).
Safety And Hazards
Direcciones Futuras
Tert-butyl 4-nitrobenzoate can be used for the synthesis of nitroarenes through bond cleavage . This suggests potential future directions in the field of organic synthesis, particularly in the synthesis of nitroarenes .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .
Propiedades
IUPAC Name |
tert-butyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300482 | |
| Record name | tert-butyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-nitrobenzoate | |
CAS RN |
19756-72-0 | |
| Record name | 19756-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



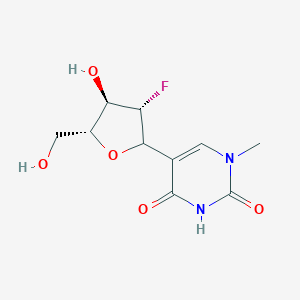
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
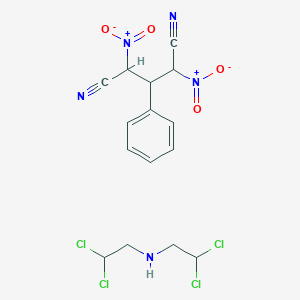
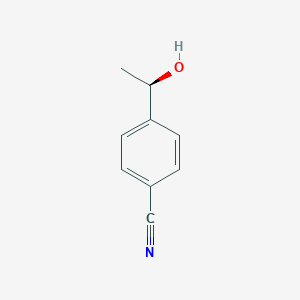
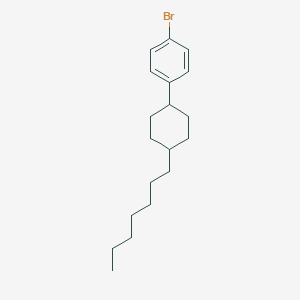
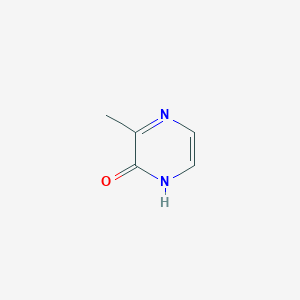
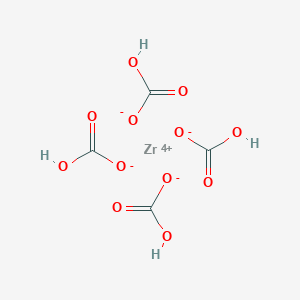
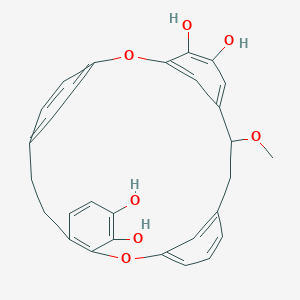
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
